(2-Bromo-5-methylphenyl)methanesulfonamide
Description
(2-Bromo-5-methylphenyl)methanesulfonamide (CAS: 1565690-82-5) is a sulfonamide derivative with the molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.14 g/mol . The compound features a methanesulfonamide group (–SO₂NH₂) attached to a 2-bromo-5-methyl-substituted phenyl ring. This structure combines electron-withdrawing (bromo) and electron-donating (methyl) substituents, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
(2-bromo-5-methylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-2-3-8(9)7(4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHLNEPAKYBNEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methylphenyl)methanesulfonamide typically involves the reaction of 2-bromo-5-methylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methylphenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Products include sulfonic acids and sulfonates.
Reduction Reactions: Products include amines and other reduced derivatives.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Organic Synthesis
(2-Bromo-5-methylphenyl)methanesulfonamide serves as a crucial building block in organic synthesis. It is utilized in the development of new materials and complex organic compounds through various chemical reactions, including substitution and coupling reactions. Notably, it can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science .
Biological Research
The compound has shown promise in biological studies, particularly concerning enzyme inhibition and protein interactions. Its structure allows it to interact with specific molecular targets, which can lead to significant biological effects. For instance:
- Enzyme Inhibition: Research indicates that this compound can inhibit specific kinases involved in inflammatory signaling pathways, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Properties: Sulfonamide derivatives often exhibit antimicrobial activities, making this compound relevant in medicinal chemistry for developing new antibiotics .
Industrial Applications
In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties allow for its application in various chemical processes, enhancing efficiency and product quality .
Case Studies
Case Study 1: Anti-inflammatory Activity
In a study examining the compound's effect on inflammatory pathways, researchers found that it effectively inhibited receptor-interacting protein kinase 2 (RIPK2), which plays a crucial role in inflammation. This indicates its potential therapeutic application in treating inflammatory diseases.
Case Study 2: Synthesis of Biaryl Compounds
A recent investigation into the use of this compound in Suzuki-Miyaura coupling reactions demonstrated its effectiveness as a coupling partner. The resulting biaryl compounds exhibited enhanced electronic properties suitable for organic electronic applications .
Mechanism of Action
The mechanism of action of (2-Bromo-5-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Functional Analogues in Anti-Inflammatory Therapeutics
highlights benzothieno[3,2-d]pyrimidin-4-one sulphonamide derivatives (e.g., compounds 1, 2, 4, 8, 9, 10) as potent inhibitors of inflammatory mediators like COX-2, iNOS, and ICAM-1 in human keratinocytes and macrophages. These compounds share a methanesulfonamide group but are fused to complex heterocyclic cores (e.g., benzothienopyrimidinones), which enhance their binding affinity to enzymatic targets .
Key Differences :
- Substituent Effects : The bromo and methyl groups on the phenyl ring may modulate lipophilicity (logP) and membrane permeability compared to bulkier substituents (e.g., cyclohexylthio in compound 8 ).
- Activity Profile : The heterocyclic derivatives in suppress PGE₂ and IL-8 production, but the simpler phenyl-sulfonamide structure of (2-Bromo-5-methylphenyl)methanesulfonamide may require additional functional groups for comparable efficacy.
Table 1: Anti-Inflammatory Sulfonamide Derivatives Comparison
Key Differences :
- Backbone Complexity : Sumatriptan’s indole moiety facilitates 5-HT₁ receptor interaction, whereas this compound’s aromatic system lacks this scaffold, likely limiting neurological activity unless modified.
- Substituent Impact : The bromo and methyl groups in this compound may sterically hinder receptor binding compared to Sumatriptan’s smaller substituents.
Substituent Effects in Quinoline-Based Sulfonamides
describes a quinoline derivative (I-30) with a 4-methanesulfonamidophenyl group and bromo/methoxy substituents. This compound’s activity depends on the position and electronic nature of substituents .
Comparison Insights :
- Bromo Positioning: In I-30, bromo is at the quinoline’s 8-position, while this compound has bromo at the phenyl ring’s 2-position.
- Methyl vs. Methoxy : The methyl group in this compound is less polar than methoxy, possibly enhancing lipid solubility but reducing hydrogen-bonding capacity.
Biological Activity
(2-Bromo-5-methylphenyl)methanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and synthesis, supported by relevant data and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 292.15 g/mol. The structure features a bromine atom at the 2-position and a methyl group at the 5-position on a phenyl ring, along with a methanesulfonamide functional group. This unique configuration influences its chemical reactivity and biological properties significantly.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine atom and the sulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. For instance, it has been shown to inhibit receptor-interacting protein kinase 2 (RIPK2), which is involved in inflammatory signaling pathways .
Biological Activities
- Antimicrobial Properties : Like many sulfonamides, this compound exhibits antimicrobial activity. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function.
- Anti-inflammatory Effects : Research indicates that this compound may have anti-inflammatory properties through its action on kinases involved in inflammatory pathways .
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit various enzymes, including carbonic anhydrases and acetylcholinesterases, which are important targets for treating conditions like glaucoma and Alzheimer's disease .
Case Studies and Experimental Data
Recent studies have focused on the synthesis and biological evaluation of similar compounds, providing insights into the potential applications of this compound:
- A study on bromophenol derivatives showed that compounds with similar structures exhibited Ki values ranging from 1.63 ± 0.11 nM to 25.67 ± 4.58 nM against human carbonic anhydrase I (hCA I) and II (hCA II) isoenzymes . This suggests that this compound may exhibit comparable or enhanced inhibitory effects.
- Another investigation highlighted the importance of structural modifications in enhancing enzyme inhibition, indicating that specific substituents can significantly impact biological activity .
| Compound Name | Biological Activity | Ki Values (nM) |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | TBD |
| Bromophenol Derivative A | Inhibits hCA I | 1.63 ± 0.11 |
| Bromophenol Derivative B | Inhibits hCA II | 15.05 ± 1.07 |
Synthesis
The synthesis of this compound typically involves the bromination of 5-methylphenylmethanesulfonamide under controlled conditions to ensure high yield and purity. The general synthetic route includes:
- Bromination : Reacting 5-methylphenylmethanesulfonamide with bromine in a suitable solvent.
- Purification : Employing techniques such as recrystallization or chromatography to isolate the desired product.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
